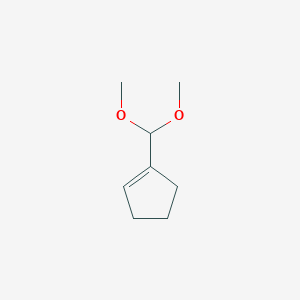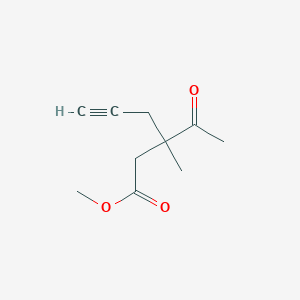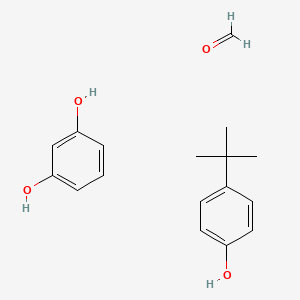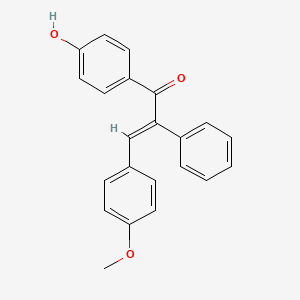
1-(Dimethoxymethyl)cyclopent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethoxymethyl)cyclopent-1-ene is an organic compound characterized by a cyclopentene ring substituted with a dimethoxymethyl group
Preparation Methods
The synthesis of 1-(Dimethoxymethyl)cyclopent-1-ene typically involves the reaction of cyclopentene with formaldehyde dimethyl acetal under acidic conditions. The reaction proceeds via electrophilic addition, where the dimethoxymethyl group is introduced to the cyclopentene ring. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
1-(Dimethoxymethyl)cyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can convert the compound into cyclopentane derivatives using hydrogenation catalysts like palladium on carbon.
Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or lithium aluminum hydride.
Major products formed from these reactions include cyclopentanone, cyclopentanol, and various substituted cyclopentanes.
Scientific Research Applications
1-(Dimethoxymethyl)cyclopent-1-ene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways, providing insights into the behavior of cyclopentene derivatives in biological systems.
Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-(Dimethoxymethyl)cyclopent-1-ene exerts its effects involves the interaction of its functional groups with various molecular targets. The dimethoxymethyl group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. Pathways involved include electrophilic addition and nucleophilic substitution, which are fundamental to its chemical behavior.
Comparison with Similar Compounds
1-(Dimethoxymethyl)cyclopent-1-ene can be compared to other cyclopentene derivatives such as:
Cyclopentene: Lacks the dimethoxymethyl group, making it less reactive in certain chemical reactions.
Cyclopentadiene: Contains two double bonds, leading to different reactivity and applications, particularly in the formation of metallocenes.
Cyclopentanone: An oxidized form of cyclopentene, used primarily as a solvent and intermediate in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
CAS No. |
60638-18-8 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
1-(dimethoxymethyl)cyclopentene |
InChI |
InChI=1S/C8H14O2/c1-9-8(10-2)7-5-3-4-6-7/h5,8H,3-4,6H2,1-2H3 |
InChI Key |
DJAUMGVPGXFOMM-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CCCC1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(4-Methylphenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14603479.png)
![N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14603485.png)


![3-[({4-[(E)-(2,5-Dimethoxyphenyl)diazenyl]phenyl}methyl)amino]propanenitrile](/img/structure/B14603517.png)

![3-([1,1'-Biphenyl]-4-yl)but-2-enenitrile](/img/structure/B14603526.png)


![11H-[1,3,5]triazepino[1,2-a]benzimidazole](/img/structure/B14603547.png)



